4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
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Overview
Description
4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the bromophenyl and dichlorophenyl groups can be done through electrophilic aromatic substitution reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the ethenyl group or the bromine substituent.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or ion channels, and the pathways involved could be related to cell signaling, metabolism, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
- 4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazolepropionic acid
Uniqueness
4-(4-Bromophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is unique due to the specific combination of bromophenyl and dichlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness might translate to different reactivity patterns, biological activities, or physical properties compared to similar compounds.
Properties
CAS No. |
116759-02-5 |
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Molecular Formula |
C19H12BrCl2NO2S |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12BrCl2NO2S/c20-13-5-1-12(2-6-13)19-16(10-18(24)25)26-17(23-19)8-4-11-3-7-14(21)9-15(11)22/h1-9H,10H2,(H,24,25)/b8-4+ |
InChI Key |
FEAPLPJCFUBBEY-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Br |
Origin of Product |
United States |
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